3-Bromo-4-ethoxy-5-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-ethoxy-5-fluorobenzoic acid is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-ethoxy-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-ethoxy-5-fluorobenzoic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions usually involve temperatures ranging from 0°C to 100°C .
Industrial Production Methods
For industrial production, the process is scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-ethoxy-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include quinones.
Reduction: Products include hydroquinones.
Scientific Research Applications
3-Bromo-4-ethoxy-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethoxy-5-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of bromine, ethoxy, and fluorine substituents influences its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzoic acid: Similar structure but lacks the ethoxy group.
4-Ethoxy-3-fluorobenzoic acid: Similar structure but lacks the bromine atom.
3-Bromo-5-fluorobenzoic acid: Similar structure but with different positions of substituents.
Uniqueness
3-Bromo-4-ethoxy-5-fluorobenzoic acid is unique due to the specific combination and positions of its substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-4-ethoxy-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZIABGXYZEWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.